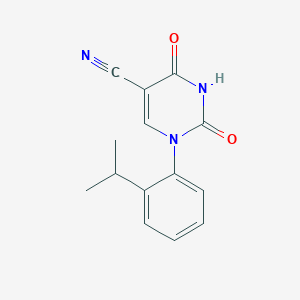

5-Cyano-1-(2-isopropylphenyl)uracil

Description

5-Cyano-1-(2-isopropylphenyl)uracil is a uracil derivative featuring a cyano (-CN) substituent at position 5 and a bulky 2-isopropylphenyl group at position 1. The cyano group is a strong electron-withdrawing substituent, which significantly alters the electronic properties of the uracil ring.

Properties

Molecular Formula |

C14H13N3O2 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

2,4-dioxo-1-(2-propan-2-ylphenyl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C14H13N3O2/c1-9(2)11-5-3-4-6-12(11)17-8-10(7-15)13(18)16-14(17)19/h3-6,8-9H,1-2H3,(H,16,18,19) |

InChI Key |

IEOXFKVHHHEGDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1N2C=C(C(=O)NC2=O)C#N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

5-Cyano-1-(2-isopropylphenyl)uracil has emerged as a candidate for developing new therapeutic agents due to its unique structural properties. Its derivatives have been investigated for their potential in treating various diseases, particularly in oncology and virology.

- Anticancer Properties : The compound's structural similarity to known anticancer agents suggests it may exhibit cytotoxic effects against cancer cells. Research indicates that modifications at the 5-position of uracil can enhance the biological activity of these compounds, making them effective against specific types of cancer .

- Antiviral Activity : this compound has shown promise in antiviral applications, particularly against RNA viruses. Studies have highlighted the efficacy of pyrimidine derivatives in inhibiting viral replication, suggesting that this compound could be further developed for antiviral therapies .

The biological activity of 5-cyano derivatives is a focal point of research. Various studies have examined their effects on different biological systems, leading to insights into their mechanisms of action.

- In Vitro Studies : Initial screenings of 5-cyano derivatives have demonstrated significant activity against various cancer cell lines. For instance, compounds similar to this compound exhibited moderate to high growth inhibition rates in established cancer models .

- Molecular Docking Studies : Recent investigations utilizing molecular docking techniques have provided further understanding of how these compounds interact at the molecular level. The binding affinities and interaction profiles with target proteins are crucial for predicting therapeutic efficacy and guiding future modifications for enhanced activity .

Synthetic Methodologies

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthesis Pathway

- Starting Materials : The synthesis typically begins with readily available uracil derivatives.

- Cyanation Reaction : The introduction of the cyano group is achieved through reactions involving cyanide sources, which can provide high yields when optimized.

- Aromatic Substitution : The addition of the isopropylphenyl group can be performed via electrophilic aromatic substitution methods, allowing for the incorporation of bulky groups that enhance biological activity.

Case Study 1: Anticancer Screening

A study evaluated the anticancer potential of various uracil derivatives, including this compound, against multiple cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity, particularly in breast and lung cancer models, suggesting its potential as a lead compound for further development .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of pyrimidine derivatives including 5-cyano compounds. The study found that certain modifications led to enhanced activity against HIV-1 and other viral pathogens, indicating a promising avenue for therapeutic exploration .

Comparison with Similar Compounds

Structural and Electronic Properties Comparison

Substituent Effects at Position 5

The cyano group at position 5 distinguishes this compound from 5-halogenouracils (5XU, where X = F, Cl, Br, I). Key differences include:

The stronger electron-withdrawing nature of -CN compared to halogens may further polarize the uracil ring, reducing aromaticity and widening the HOMO-LUMO gap. This could enhance stability against electrophilic attacks but reduce π-π stacking interactions .

Substituent Effects at Position 1

The 2-isopropylphenyl group introduces steric bulk compared to smaller substituents (e.g., methyl or hydrogen in natural uracil). This may:

- Reduce binding affinity in systems requiring tight molecular packing (e.g., PNA-RNA triplex formation ).

Impact on Aromaticity and HOMO-LUMO Gaps

Studies on 5XU derivatives show that electron-withdrawing substituents decrease aromaticity (measured via HOMHED indices) and narrow Eg. For example, 5-iodouracil (5IU) exhibits a HOMHED value of 0.042 vs. 0.056 for unsubstituted uracil, indicating reduced aromaticity . A widened Eg due to -CN’s strong electron withdrawal could also reduce reactivity in charge-transfer interactions .

Binding Affinity and Hydrogen Bonding

In PNA-RNA triplex systems, 5-halogenouracils enhance binding via improved hydrogen bonding and base-pair recognition . For example, 5-fluorouracil increases triplex stability by 30% compared to unmodified uracil . The -CN group, while electron-withdrawing, may disrupt hydrogen-bonding networks due to its linear geometry and lack of hydrogen-bond donor capacity. However, its strong polarization effect could strengthen adjacent base triple interactions, partially offsetting this limitation.

Bioactivity and Antioxidant Properties

Uracil derivatives exhibit nucleobase-dependent antioxidant activity. In α,β-unsaturated keto-nucleosides, uracil analogs show superior radical scavenging compared to thymine, attributed to reduced steric hindrance and enhanced electron donation . The -CN group’s electron withdrawal might diminish antioxidant capacity by stabilizing radical intermediates. Conversely, the 2-isopropylphenyl group could enhance lipid solubility, improving cellular uptake.

Preparation Methods

Cyanacetyl Urea-Based Synthesis

A foundational method for synthesizing 5-cyano-uracil derivatives involves the reaction of cyanacetyl urea with complex compounds under alkaline conditions. As detailed in patent US3655665A, this two-step process achieves high yields through a ring-closure mechanism.

Mechanism :

-

Complex Formation : A complex compound (e.g., dimethyl acetamide-dimethyl sulfate) reacts with cyanacetyl urea in methanol under sodium methylate catalysis.

-

Ring Closure : The intermediate undergoes alkaline condensation (e.g., with NaOH) to form the uracil ring, introducing the cyano group at position 5.

Conditions :

-

Temperature: 20–30°C (Step 1); 80–100°C (Step 2)

-

Yield: 40% (intermediate); 80.8% (final product)

-

Key Reagents: Sodium methylate, dimethyl sulfate, cyanacetyl urea

Advantages :

-

High regioselectivity for the 5-position.

-

Scalable for industrial production due to straightforward purification.

Direct C-H Cyanation Approaches

Triflic Anhydride-Mediated Cyanation

Although primarily reported for purines, triflic anhydride (TfO) activation offers a potential pathway for uracil derivatives. This method reverses the electronic polarity of the uracil ring, enabling nucleophilic cyanation at position 5.

Mechanism :

-

Activation : TfO electrophilically activates the electron-rich imidazole motif of uracil.

-

Cyanation : Trimethylsilyl cyanide (TMSCN) introduces the cyano group.

-

Elimination : Base-mediated removal of triflous acid (CFSOH) yields the final product.

Conditions :

-

Solvent: Dichloromethane (DCM) or acetonitrile

-

Temperature: 0–25°C

-

Yield: 60–85% (for purine analogues)

Applicability to Uracils :

-

Requires optimization due to structural differences between purines and uracils.

-

Potential for regioselective cyanation without pre-functionalization.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|---|

| Cyanacetyl urea | NaOCH, DMF | 20–100 | 70–80 | High (C5) | Industrial |

| TfO/TMSCN | TfO, TMSCN, Base | 0–25 | 60–85* | Moderate | Lab-scale |

*Reported for purines; uracil derivatives require validation.

Q & A

Q. What are the standard synthetic routes for 5-Cyano-1-(2-isopropylphenyl)uracil, and how can purity be optimized?

A two-step synthesis is commonly employed, involving (1) reaction of aminoalkylphosphonates with ethoxyacryloyl isocyanate, followed by (2) uracil ring closure . Purification typically combines short-path column chromatography (silica gel/CHCl₃) and recrystallization from methanol to achieve >95% purity. Key considerations include controlling reaction time (2 hours in concentrated H₂SO₄) and temperature (room temperature) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Use a multi-technique approach:

- ¹H/¹³C NMR : Confirm substitution patterns via cyano group resonance (~110 ppm in ¹³C) and isopropylphenyl proton splitting (doublet-of-doublets at δ 1.2–1.4 ppm).

- HPLC-MS : Validate molecular ion peaks (e.g., [M+H]⁺) and monitor purity (>98% by area-under-curve analysis).

- FT-IR : Identify CN stretching vibrations (~2240 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) .

Q. What solvent systems are suitable for solubility studies of this compound?

Prioritize polar aprotic solvents (DMSO, DMF) due to the compound’s low solubility in water. For crystallization, methanol/ether mixtures yield stable polymorphs . Solubility profiles should be cross-validated using UV-Vis spectroscopy at λ_max = 260–280 nm.

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound derivatives?

Apply a 2³ factorial design to test variables:

- Factors : Reaction temperature (20°C vs. 40°C), acid concentration (90% vs. 98% H₂SO₄), and stoichiometry (1:1 vs. 1:1.2 uracil:reagent).

- Response Variables : Yield (%) and purity (HPLC). Statistical analysis (ANOVA) identifies optimal conditions while minimizing resource use. For example, higher acid concentration may improve cyclization but increase side reactions .

Q. How should researchers resolve contradictions in reported biological activities of derivatives?

Discrepancies in cytotoxicity data may arise from:

- Cell-line variability : Test across multiple lines (e.g., HeLa, MCF-7) with standardized protocols (72-hour exposure, MTT assay).

- Structural analogs : Compare 5-cyano substitution with halogenated variants (5-F, 5-Cl) to isolate electronic effects.

- Metabolic stability : Use LC-MS to track degradation products in cell lysates .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Link experimental data to computational models:

- DFT calculations : Map reaction pathways (e.g., ring closure energetics) using Gaussian09 at the B3LYP/6-31G* level.

- Hammett plots : Correlate substituent effects (σ values) with reaction rates to identify rate-limiting steps. Validate predictions via kinetic isotope effects (KIEs) and isotopic labeling .

Methodological Guidance

Q. How to design a robust study on structure-activity relationships (SAR) for this compound?

- Core modifications : Synthesize analogs with varying substituents (e.g., 5-CN vs. 5-NO₂) while keeping the 2-isopropylphenyl group constant.

- Bioassay standardization : Use IC₅₀ values from dose-response curves (3 replicates, 95% confidence intervals) to quantify potency.

- Data normalization : Express activity relative to a positive control (e.g., 5-fluorouracil) to account for inter-assay variability .

Q. What strategies mitigate challenges in scaling up synthesis?

- Process control : Implement inline FTIR to monitor reaction progress in real time.

- Purification scaling : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput.

- Byproduct management : Use QbD (Quality by Design) principles to identify critical process parameters (CPPs) affecting impurity profiles .

Data Analysis & Interpretation

Q. How to analyze conflicting results in solvent-dependent stability studies?

Q. What statistical methods validate reproducibility in crystallography studies?

- R-factor analysis : Ensure <5% discrepancy between observed and calculated XRD patterns.

- CCDC cross-referencing : Compare unit cell parameters (a, b, c, α, β, γ) with similar uracil derivatives in the Cambridge Structural Database.

- Thermal ellipsoid plots : Assess disorder using Mercury software to exclude flawed datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.